3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Skryl’nikova et al. reported the synthesis of a related compound, 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, by intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .
Scientific Research Applications
- Researchers have investigated the anti-proliferation effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives (1,2,3-TPD) against gastric cancer cells. Quantitative structure–activity relationship (QSAR) studies revealed key descriptors for predicting efficacy. The model built using random forest (RF) emphasized the importance of descriptors selected by heuristic methods. Additionally, a mix-kernel function support vector machine (MIX-SVM) enhanced generalization and learning ability, providing a robust prediction model .
- Thiazolopyrimidine derivatives, including compounds related to 1,2,3-TPD, have displayed excellent anticancer activity against human cancer cell lines. Specifically, some derivatives inhibited cyclin-dependent kinase (CDK) enzymes, leading to apoptosis and cell death .
- Novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for antitumor activities against various human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3, and Hela). These compounds hold promise as potential antitumor drugs .
Anti-Gastric Cancer Effect
Anticancer Activity via CDK Inhibition
Antitumor Activities
properties
IUPAC Name |
3-ethyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-3-19-13-12(17-18-19)14(16-9-15-13)20-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNGSOVKVADDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.